Cas no 94135-75-8 (2-Propenoic acid,3-phenyl-, 3-hexenyl ester, (Z,?)- (9CI))
94135-75-8 structure
Product Name:2-Propenoic acid,3-phenyl-, 3-hexenyl ester, (Z,?)- (9CI)
Numero CAS:94135-75-8
MF:C15H18O2
MW:230.302224636078
CID:810339
PubChem ID:5367711
Update Time:2025-04-19
2-Propenoic acid,3-phenyl-, 3-hexenyl ester, (Z,?)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,3-phenyl-, 3-hexenyl ester, (Z,?)- (9CI)
- hex-3-enyl (Z)-cinnamate
- (3Z)-3-Hexen-1-yl 3-phenyl-2-propenoate
- 68133-75-5
- (Z)-hex-3-en-1-yl cinnamate
- Cinnamic Acid cis-3-Hexen-1-yl Ester
- 2-Propenoic acid,3-phenyl-,(3Z)-3-hexen-1-yl ester
- MFCD00036532
- [(Z)-hex-3-enyl] (E)-3-phenylprop-2-enoate
- 2-Propenoic acid, 3-phenyl-, 3(Z)-hexenyl ester
- 3-Hexenyl 3-phenyl-2-propenoate, AldrichCPR
- Hex-3-enyl(Z)-cinnamate
- (Z)-hex-3-en-1-ylcinnamate
- AKOS015839132
- cis-3-Hexenylcinnamate
- CIS-3-HEXENYL 3-PHENYLPROPENOATE
- SCHEMBL16104996
- Cinnamic acid cis-3-hexenyl ester
- 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexenyl ester
- 94135-75-8
- Q63392821
- CEN78F7TEL
- cis-3-Hexen-1-yl Cinnamate
- 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester, (2E)-
- Cinnamic acid, (Z)-3-hexenyl ester
- 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester
- FKWGVMQNGUQXDN-FECXASIGSA-N
- (3Z)-3-Hexenyl 3-phenyl-2-propenoate
- EINECS 302-946-2
-
- Inchi: 1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3/b4-3-,12-11+
- Chiave InChI: FKWGVMQNGUQXDN-FECXASIGSA-N
- Sorrisi: O(C(/C=C/C1C=CC=CC=1)=O)CC/C=C\CC
Proprietà calcolate
- Massa esatta: 230.13068
- Massa monoisotopica: 230.13068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 7
- Complessità: 260
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Densità: 1.016
- Punto di ebollizione: 345.7°Cat760mmHg
- Punto di infiammabilità: 194.1°C
- Indice di rifrazione: 1.546
2-Propenoic acid,3-phenyl-, 3-hexenyl ester, (Z,?)- (9CI) Letteratura correlata
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
94135-75-8 (2-Propenoic acid,3-phenyl-, 3-hexenyl ester, (Z,?)- (9CI)) Prodotti correlati
- 7778-83-8(Propyl cinnamate)
- 7779-65-9(Isopentyl cinnamate)
- 68133-75-5(Cinnamic Acid cis-3-Hexen-1-yl Ester)
- 123248-21-5((e)-3-p-tolyl-acrylic acid butyl ester)
- 122-67-8(2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso